molecular formula C16H27NO B1385423 N-[4-(Hexyloxy)benzyl]-2-propanamine CAS No. 1040683-27-9

N-[4-(Hexyloxy)benzyl]-2-propanamine

Cat. No. B1385423
CAS RN: 1040683-27-9
M. Wt: 249.39 g/mol
InChI Key: GKAHHXXTWYHPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(Hexyloxy)benzyl]-2-propanamine”, also known as HBMP-689, is a newly synthesized compound with potential applications in various fields of research and industry. It belongs to the class of aliphatic amines. The molecular formula of this compound is C16H27NO, and it has a molecular weight of 249.4 .

Scientific Research Applications

Analytical Method Development

N-[4-(Hexyloxy)benzyl]-2-propanamine and its derivatives have been the subject of analytical method development. Notably, a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the detection and quantification of a derivative, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in serum and urine. This novel, single-case presentation necessitated assay validation to ensure the reliability of analytical results, signifying the compound's relevance in toxicology and pharmacology studies (Poklis et al., 2014).

Chemical Synthesis and Structural Characterization

The compound has inspired the design and synthesis of novel chemical derivatives. For example, four novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives were synthesized, and their structures were characterized by 1H NMR, IR, and MS, indicating the compound's potential as a precursor or a structural motif for more complex chemical entities (Jing, 2010).

Molecular Detection in Forensic Science

In forensic science, the compound's derivatives have been identified in illicitly prepared substances, highlighting its relevance in the field of forensic analysis. The identification and synthesis of contaminants present in 4-methoxyamphetamine (PMA) were investigated, which included a derivative resembling N-[4-(Hexyloxy)benzyl]-2-propanamine. This study underlines the importance of these compounds in the analysis of illicit drugs and their contaminants (Błachut et al., 2002).

Optoelectronic and Thermodynamic Properties

A theoretical study on the optoelectronic and thermodynamic properties of a molecule closely related to N-[4-(Hexyloxy)benzyl]-2-propanamine demonstrated its potential use in materials science, particularly in the fields of photonics, electronics, and optoelectronics. The position of functional groups in molecules like these can significantly influence their optoelectronic and thermodynamic properties, marking their importance in the design of new materials (Nya et al., 2017).

Molecular-Imprinted Polymer Based Sorbents

In analytical chemistry, molecular-imprinted polymer (MIP) - based sorbents have been used for the determination of trace amounts of N-methyl-1-phenyl-2-propanamine, showcasing the compound's significance in the development of highly sensitive and selective analytical techniques. This study presents the potential of using MIP-based sorbents for enhancing the sensitivity of methods in forensic and clinical toxicology (Bykov et al., 2017).

properties

IUPAC Name

N-[(4-hexoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-4-5-6-7-12-18-16-10-8-15(9-11-16)13-17-14(2)3/h8-11,14,17H,4-7,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAHHXXTWYHPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Hexyloxy)benzyl]-2-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Hexyloxy)benzyl]-2-propanamine
Reactant of Route 2
Reactant of Route 2
N-[4-(Hexyloxy)benzyl]-2-propanamine
Reactant of Route 3
Reactant of Route 3
N-[4-(Hexyloxy)benzyl]-2-propanamine
Reactant of Route 4
Reactant of Route 4
N-[4-(Hexyloxy)benzyl]-2-propanamine
Reactant of Route 5
Reactant of Route 5
N-[4-(Hexyloxy)benzyl]-2-propanamine
Reactant of Route 6
Reactant of Route 6
N-[4-(Hexyloxy)benzyl]-2-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.